1-Benzyl-4-(4-aminobutyl)piperazine
CAS No.: 4487-05-2
Cat. No.: VC3949609
Molecular Formula: C15H25N3
Molecular Weight: 247.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4487-05-2 |
|---|---|
| Molecular Formula | C15H25N3 |
| Molecular Weight | 247.38 g/mol |
| IUPAC Name | 4-(4-benzylpiperazin-1-yl)butan-1-amine |
| Standard InChI | InChI=1S/C15H25N3/c16-8-4-5-9-17-10-12-18(13-11-17)14-15-6-2-1-3-7-15/h1-3,6-7H,4-5,8-14,16H2 |
| Standard InChI Key | CELVPVTXKMNJMA-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CCCCN)CC2=CC=CC=C2 |
| Canonical SMILES | C1CN(CCN1CCCCN)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-Benzyl-4-(4-aminobutyl)piperazine features a six-membered piperazine ring substituted with a benzyl group at the nitrogen atom in position 1 and a 4-aminobutyl chain at position 4. The aminobutyl side chain introduces a flexible aliphatic spacer terminated by a primary amine, which enhances solubility and enables functionalization. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 247.38 g/mol | PubChem |
| XLogP3-AA | 1.3 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Rotatable Bonds | 6 | PubChem |
The benzyl moiety contributes aromaticity and lipophilicity, facilitating membrane penetration, while the aminobutyl chain provides sites for hydrogen bonding and ionic interactions .
Pharmacological Profile and Biological Activity
Neurotransmitter Modulation
In vivo evaluations of related compounds revealed significant effects on CNS neurotransmitter levels:
-
Dopamine: 35% reduction in striatal concentrations after chronic administration .
-
Histamine: No significant changes, indicating selectivity for monoaminergic systems .
These findings imply that 1-Benzyl-4-(4-aminobutyl)piperazine may modulate appetite and arousal pathways, though direct evidence requires further investigation.
Therapeutic Applications and Research Directions
Neurodegenerative Diseases
A patent disclosing 1,4-bis(3-aminoalkyl)piperazine derivatives highlights their potential in treating Alzheimer’s and Parkinson’s diseases . The aminobutyl side chain in 1-Benzyl-4-(4-aminobutyl)piperazine may enhance blood-brain barrier permeability, making it a candidate for CNS-targeted drug delivery.
Benign Prostatic Hyperplasia (BPH)
Piperazine-derived α₁-adrenoceptor antagonists like HJZ-12 suppress prostate cell proliferation by downregulating Bmi-1 protein . Given its structural similarity, 1-Benzyl-4-(4-aminobutyl)piperazine could be optimized for α₁D/1A subtype selectivity, offering a multi-target approach to BPH therapy.
Regulatory Status and Industrial Relevance
Patent Landscape
Key patents include:
-
CN102442937B: Describes synthetic methods for 1-benzyl-4-aniline piperidine-4-carboxylic acid, a related intermediate .
-
US20090149464A1: Claims bis(aminoalkyl)piperazines for neurodegenerative diseases .
These filings indicate industrial interest but no current FDA approvals for the compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume